4-tert-Butyl-2,6-dimethylaniline hydrochloride

Solid-state chemistry Form selection Laboratory handling

Procure 4-tert-Butyl-2,6-dimethylaniline hydrochloride for your ligand synthesis and catalyst development. Its unique steric environment, defined by the synergistic ortho-methyl and para-tert-butyl groups, is essential for constructing α-diimine ligands with a near-perpendicular aryl ring orientation. This directly controls catalyst activity and polyolefin microstructure, a structural outcome unattainable with simpler aniline salts. The solid hydrochloride form ensures precise stoichiometric control and facile in-situ free-base generation for cross-couplings, making it the definitive precursor for reproducible high-spin intermediate research.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 859784-19-3
Cat. No. B1610995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2,6-dimethylaniline hydrochloride
CAS859784-19-3
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)C(C)(C)C.Cl
InChIInChI=1S/C12H19N.ClH/c1-8-6-10(12(3,4)5)7-9(2)11(8)13;/h6-7H,13H2,1-5H3;1H
InChIKeyRYEBYUUVLQRIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-2,6-dimethylaniline Hydrochloride (CAS 859784-19-3): A Sterically Hindered Aniline Salt for Controlled Reactivity and Ligand Design


4-tert-Butyl-2,6-dimethylaniline hydrochloride (CAS 859784-19-3) is a hydrochloride salt of a tri-substituted aniline, bearing both a bulky para-tert-butyl group and two ortho-methyl substituents . This substitution pattern confers significant steric hindrance around the amino group, distinguishing it from less substituted aniline hydrochlorides and governing its utility as a precursor to sterically demanding ligands, stable carbenes, and specialized organic intermediates . The salt form offers solid-state handling advantages over the corresponding free base, which is a liquid at ambient temperature.

Why 4-tert-Butyl-2,6-dimethylaniline Hydrochloride Cannot Be Replaced by Generic Aniline Salts


Simple aniline hydrochlorides such as 2,6-dimethylaniline hydrochloride (CAS 21436-98-6) or 4-tert-butylaniline hydrochloride lack the synergistic steric congestion created by the simultaneous presence of ortho-methyl groups and a para-tert-butyl group [1]. This specific substitution pattern is critical for applications requiring a defined steric pocket, such as the formation of α-diimine ligands for olefin polymerization catalysts or the stabilization of triplet carbenes [2]. Substituting with a less hindered analog would alter catalyst activity, polymer microstructure, or reactive intermediate stability, making direct interchange impossible without compromising experimental outcomes.

Quantitative Differentiation of 4-tert-Butyl-2,6-dimethylaniline Hydrochloride Against Closest Analogs


Solid-State Handling: Hydrochloride Salt vs. Liquid Free Base

4-tert-Butyl-2,6-dimethylaniline hydrochloride (CAS 859784-19-3) is a solid at ambient temperature, in contrast to its free base analog 4-tert-butyl-2,6-dimethylaniline (CAS 42014-60-8), which is a liquid (boiling point 96 °C at 1 torr) . The salt form enables simplified weighing, storage, and transfer without the volatility and spill risks associated with the liquid free base. Procurement of the hydrochloride thus reduces operational complexity in routine synthetic workflows.

Solid-state chemistry Form selection Laboratory handling

Steric Parameter Differentiation: para-tert-Butyl + ortho-Methyl vs. 2,6-Dimethylaniline HCl

The para-tert-butyl substituent in 4-tert-butyl-2,6-dimethylaniline hydrochloride provides additional steric bulk beyond the ortho-methyl groups, increasing the effective steric parameter (Taft Es or Tolman cone angle surrogate) compared to 2,6-dimethylaniline hydrochloride (CAS 21436-98-6) [1]. In the context of α-diimine ligand formation, anilines with larger para-substituents have been shown to influence the dihedral angle between the aryl ring and the imine plane, as demonstrated by the crystal structure of 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, where the benzene ring is almost perpendicular to the 1,4-diazabutadiene mean plane (dihedral angle = 89.8°) [2]. This geometric perturbation directly impacts metal coordination geometry and subsequent catalytic performance in olefin polymerization.

Steric hindrance Ligand design Catalyst selectivity

Carbene Stabilization: Steric Protection by 4-tert-Butyl-2,6-dimethylphenyl Group vs. Other Aryl Groups

The 4-tert-butyl-2,6-dimethylphenyl group, accessible from the hydrochloride salt, has been employed as a sterically protecting substituent for triplet diphenylcarbenes [1]. In a 2004 study, (2,4,6-tribromophenyl)(4-tert-butyl-2,6-dimethylphenyl)diazomethane was shown to be stable enough to survive Sonogashira coupling conditions at elevated temperature, enabling sequential alkynylation to give mono-, di-, and trisubstituted products [1]. This stability is attributed to the steric shielding provided by the ortho-methyl and para-tert-butyl groups. In contrast, analogous carbenes derived from 2,6-dimethylphenyl or 2,4,6-trimethylphenyl (mesityl) groups exhibit different kinetic stability profiles, as reflected in ESR and laser flash photolysis data [2].

Carbene chemistry Steric protection Persistent triplet carbenes

Application Scenarios Where 4-tert-Butyl-2,6-dimethylaniline Hydrochloride Provides a Demonstrable Advantage


Synthesis of α-Diimine Ligands for Late-Transition-Metal Olefin Polymerization Catalysts

When preparing Ni(II) or Pd(II) α-diimine catalysts, the use of 4-tert-butyl-2,6-dimethylaniline hydrochloride as the aniline source enables the construction of ligands with a precisely defined steric environment [1]. The near-perpendicular orientation of the aryl ring relative to the coordination plane (dihedral angle 89.8°) [2] is a structural feature that cannot be achieved with 2,6-dimethylaniline alone, directly influencing catalyst activity and the branching topology of the resulting polyolefins. Researchers seeking to modulate polymer microstructure through ligand design should prioritize this specific aniline derivative.

Synthesis of Sterically Shielded Persistent Triplet Carbenes

In physical organic chemistry, the generation of persistent triplet carbenes requires aryl substituents that shield the reactive center from bimolecular decay [1]. The 4-tert-butyl-2,6-dimethylphenyl group, derived from the hydrochloride salt, provides sufficient steric bulk to suppress dimerization while still allowing further synthetic elaboration via cross-coupling, as demonstrated in the sequential Sonogashira alkynylation of a diazomethane precursor [2]. This makes the hydrochloride an essential starting material for laboratories studying high-spin organic intermediates.

Precursor for Sterically Demanding N-Aryl Heterocycles and Aniline-Derived Building Blocks

The hydrochloride salt serves as a convenient, solid precursor for generating the free amine in situ for use in Buchwald-Hartwig amination, condensation reactions, or C–N cross-coupling. The enhanced steric demand of the 4-tert-butyl-2,6-dimethylphenyl group can suppress undesired side reactions or alter regioselectivity compared to less hindered anilines, a principle exploited in the synthesis of pharmaceutical intermediates and functional materials. Procurement of the hydrochloride ensures batch-to-batch consistency and simplifies stoichiometric control.

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